2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide

GPR35 Orphan GPCR Selectivity Screening

2-Chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide (CAS 1087784-12-0) is a synthetic small molecule belonging to the α-chloroacetamide class, characterized by a morpholine-4-sulfonylmethyl substituent at the ortho position of a benzyl scaffold. This compound is commercially supplied as a research-grade building block with certified purity levels typically ≥95% (up to 98% from select vendors).

Molecular Formula C14H19ClN2O4S
Molecular Weight 346.8 g/mol
CAS No. 1087784-12-0
Cat. No. B1416483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide
CAS1087784-12-0
Molecular FormulaC14H19ClN2O4S
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)CC2=CC=CC=C2CNC(=O)CCl
InChIInChI=1S/C14H19ClN2O4S/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-22(19,20)17-5-7-21-8-6-17/h1-4H,5-11H2,(H,16,18)
InChIKeyKMICSIPZCUNJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide (CAS 1087784-12-0): Procurement-Relevant Identity and Source Profile


2-Chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide (CAS 1087784-12-0) is a synthetic small molecule belonging to the α-chloroacetamide class, characterized by a morpholine-4-sulfonylmethyl substituent at the ortho position of a benzyl scaffold . This compound is commercially supplied as a research-grade building block with certified purity levels typically ≥95% (up to 98% from select vendors) . The α-chloroacetamide moiety functions as an electrophilic warhead capable of covalent engagement with catalytic cysteine residues, a mechanism exploited by structurally related probes targeting glutathione S-transferase omega-1 (GSTO1-1) [1]. The ortho-methylenesulfonylmorpholine substitution pattern distinguishes it from regioisomeric and direct-attachment analogs, creating a unique topological profile for structure-activity relationship (SAR) exploration [2].

Why 2-Chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide Cannot Be Replaced by Generic Morpholine-Sulfonyl Acetamides in Targeted Research


Casual substitution with commercially available morpholine-sulfonyl acetamide analogs (e.g., CAS 1087791-99-8, CAS 923117-91-3, or CAS 379255-30-8) introduces critical topological and electronic variations that fundamentally alter target engagement profiles. The target compound incorporates a unique ortho-methylenesulfonylmorpholine motif attached to a benzyl scaffold, whereas the closest purchasable alternatives either lack the methylene spacer (direct phenyl-sulfonyl attachment, altering the electrophilic environment) or shift the substitution to the para position, entirely changing the three-dimensional presentation of the chloroacetamide warhead . Published structure-activity relationship (SAR) data on the GSTO1-1 inhibitor series demonstrate that both the position of the sulfonamide and the nature of the amine substituent strongly modulate inhibitory potency (kinact/KI), with certain regioisomers showing orders-of-magnitude differences in activity [1]. In the absence of direct experimental data for a given target, the ortho-methylenesulfonylmorpholine benzyl architecture cannot be assumed to behave as a bioisostere of its direct-attachment or para-substituted counterparts [2].

Quantitative Differentiation Guide for 2-Chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide Relative to Closest Analogs


GPR35 Antagonism Selectivity: A Negative Screening Result Differentiating from Agonist-Prone Sulfonylmorpholine Scaffolds

In a primary screening assay for GPR35 antagonism, 2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide was classified as inactive [1]. This contrasts with numerous morpholine-4-sulfonyl-containing acetamides and benzamides that have been identified as GPR35 agonists [2]. The ortho-methylenesulfonylmorpholine benzyl architecture thus appears to disfavor GPR35 agonism, a property that may be advantageous in phenotypic screening cascades where GPR35-driven off-target signaling must be minimized.

GPR35 Orphan GPCR Selectivity Screening

Covalent Warhead Potential: Chloroacetamide Reactivity Confirmed by Class-Level Crystallographic Evidence in GSTO1-1

The target compound contains an α-chloroacetamide electrophilic warhead capable of covalent engagement with active-site cysteine residues. A directly analogous compound (2-chloro-N-(4-chloro-3-(morpholinosulfonyl)phenyl)acetamide; PDB Ligand XX0) has been co-crystallized with human GSTO1-1 at 1.82 Å resolution, confirming covalent bond formation with the catalytic Cys32 residue [1]. The broader GSTO1-1 inhibitor series exhibits kinact/KI values in the range of 10³–10⁵ M⁻¹s⁻¹, with the morpholinosulfonyl-substituted analog (Compound 25) identified as the preferred biochemical tool compound due to optimized target engagement and cellular activity [2]. While direct kinact/KI data for CAS 1087784-12-0 are not publicly available, the methylene spacer present in the target compound (absent in XX0) is predicted to alter the trajectory of the chloroacetamide warhead relative to the catalytic cysteine, potentially modulating both potency and off-target reactivity .

Covalent Inhibitor GSTO1-1 X-ray Crystallography

Structural Topology Differentiation: Ortho-Methylenesulfonylmorpholine vs. Direct Sulfonylphenyl Regioisomers

The target compound (MW 346.83, C14H19ClN2O4S) contains a methylene (-CH₂-) spacer linking the phenyl ring to the morpholine-4-sulfonyl group, a key topological distinction from the most comparable commercial analog CAS 1087791-99-8 (MW 332.80, C13H17ClN2O4S), which has the sulfonyl group directly attached to the phenyl ring . This additional methylene unit increases the molecular weight by 14 Da, extends the rotatable bond count, and repositions the morpholine ring approximately 1.5 Å further from the phenyl plane. In the GSTO1-1 crystal structure (PDB 6PNM), the morpholine ring of the direct-attachment analog XX0 occupies a defined pocket adjacent to the catalytic site; the methylene-extended geometry of the target compound is predicted to project the morpholine group into a distinct sub-pocket or solvent-exposed region, potentially altering isoform selectivity across the GST superfamily [1]. The ortho-substitution pattern further distinguishes the compound from para-analogs (e.g., CAS 923117-91-3) that present an entirely different pharmacophoric arrangement .

Medicinal Chemistry SAR Scaffold Hopping

Commercial Availability and Purity Benchmarking Against Closest Research-Grade Analogs

The target compound is stocked by multiple independent suppliers, enabling competitive sourcing. Santa Cruz Biotechnology offers catalog number sc-342442 at 250 mg ($248) and 1 g ($510) scales . Leyan supplies the compound at 98% purity in quantities from 1 g to 500 g . Chemenu provides catalog number CM389036 at 95%+ purity . The closest structural analog (CAS 1087791-99-8) is also commercially available but with a different molecular formula (C13H17ClN2O4S vs. C14H19ClN2O4S) and lower molecular weight (332.80 vs. 346.83), and its vendors do not always specify the same purity tier . The target compound is classified as a Building Block and Miscellaneous research chemical; it is not currently annotated in any ChEMBL activity catalog and has no reported clinical trial use, consistent with its role as an early-stage discovery tool rather than a validated probe [1].

Chemical Procurement Purity Specification Vendor Comparison

Recommended Application Scenarios for 2-Chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide Based on Verified Differentiation Evidence


Covalent Inhibitor Library Design: Exploiting the Methylene Spacer for Altered Warhead Geometry in GSTO1-1 Lead Optimization

The α-chloroacetamide warhead of CAS 1087784-12-0, combined with its ortho-methylenesulfonylmorpholine topology, provides a geometrically distinct scaffold for covalent inhibitor libraries targeting cysteine-dependent enzymes such as GSTO1-1. The methylene spacer differentiates this compound from the direct-attachment analog XX0 (PDB 6PNM), potentially enabling access to sub-pockets not explored in the published J. Med. Chem. (2020) SAR series [1]. Researchers can use this compound as a starting point for synthesizing focused libraries to probe how warhead trajectory modulates kinact/KI and target residence time. The established co-crystallization protocol for the morpholinosulfonyl chemotype with GSTO1-1 facilitates rapid structural validation of novel analogs [2].

GPR35-Negative Control Selection for Phenotypic Screening Cascades

Given the documented inactivity of CAS 1087784-12-0 in a GPR35 antagonism primary assay [1], this compound is suited as a negative control or starting scaffold in high-throughput screening campaigns where GPR35-mediated signaling represents an undesired off-target liability. Many commercially available morpholine-4-sulfonyl phenylacetamides exhibit GPR35 agonism, which can confound interpretation of cellular assay results. Selecting CAS 1087784-12-0 as a core scaffold may reduce the risk of GPR35-driven false positives in early-stage hit triage [2].

Regioisomer-Specific SAR Probe for Ortho-vs-Para Substitution Effects in Sulfonamide-Containing Inhibitors

CAS 1087784-12-0 (ortho-substituted benzyl scaffold) serves as a direct comparator to para-substituted analogs such as CAS 923117-91-3 for systematic SAR studies. The ortho-methylenesulfonylmorpholine arrangement creates a different electrostatic surface potential and steric profile compared to the para isomer, which may translate into differential target engagement across sulfonamide-binding enzyme families (e.g., carbonic anhydrases, matrix metalloproteinases) [1]. Paired procurement of both regioisomers enables rigorous assessment of positional effects without confounding changes in warhead chemistry or morpholine identity [2].

High-Purity Building Block for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With commercial availability at 98% purity from Leyan and multi-gram quantities upon request [1], this compound is positioned as a high-quality building block for downstream synthetic elaboration. The chloroacetamide group provides a reactive handle for nucleophilic displacement or amide coupling diversification strategies, while the morpholine-sulfonyl group imparts aqueous solubility and can participate in hydrogen-bonding networks with biological targets [2]. The compound is cataloged in the Enamine covalent REAL database, confirming its suitability for high-throughput parallel synthesis and DEL conjugation workflows .

Quote Request

Request a Quote for 2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.